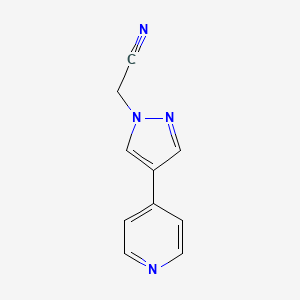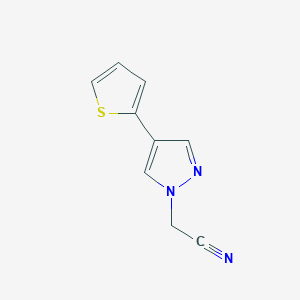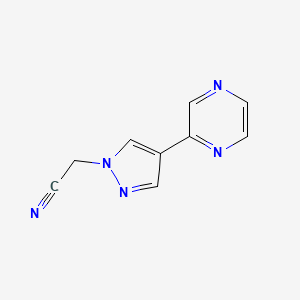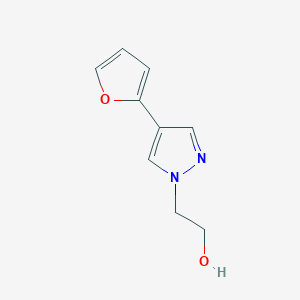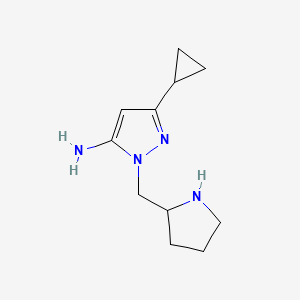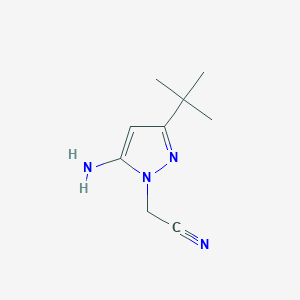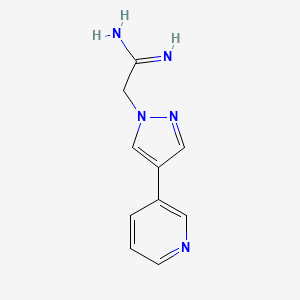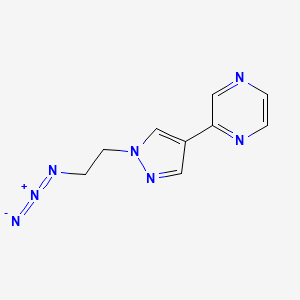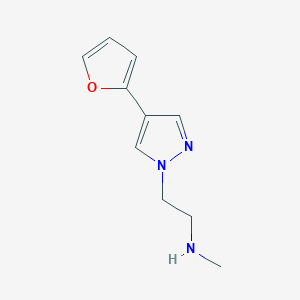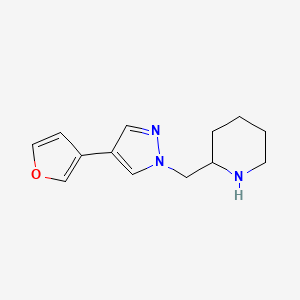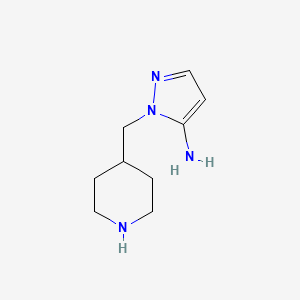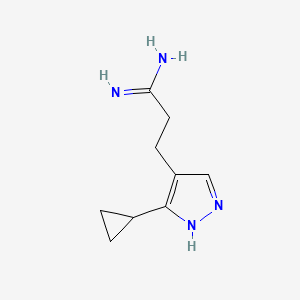
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide
Übersicht
Beschreibung
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide (CPPA) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various areas, from drug discovery to biochemical and physiological studies. CPPA is a cyclopropyl derivative of pyrazole, a five-membered heterocyclic ring with three nitrogen atoms and one carbon atom. CPPA is a highly active compound, which can be used as a starting material for the synthesis of drugs and other compounds. It has been widely used in laboratory experiments due to its ease of synthesis and its ability to act as a catalyst in various reactions.
Wissenschaftliche Forschungsanwendungen
DDR1/2 Inhibitory Activities
The compound has shown potent inhibitory activities against DDR1/2, which are discoidin domain receptors involved in the regulation of cell adhesion, proliferation, and collagen remodeling . This application is particularly relevant in the context of anti-fibrotic therapies, where the inhibition of these receptors can reduce fibrosis and improve tissue repair.
Anti-Fibrosis Efficacy
In vivo studies have demonstrated the compound’s reliable anti-fibrosis efficacy . This suggests its potential use in treating fibrotic diseases, such as liver cirrhosis, pulmonary fibrosis, and kidney fibrosis, by targeting the underlying pathological processes that lead to tissue scarring.
Pharmacokinetic Properties
The compound exhibits good pharmacokinetic properties, indicating its suitability for further drug development . This includes favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for the success of a therapeutic agent.
Low Toxicity Profile
An extensive profiling has revealed a low toxicity profile for this compound . This is a significant advantage for any potential pharmaceutical application, as it suggests a higher therapeutic index and better patient tolerance.
Heat-Resistant Energetic Materials
Research indicates that derivatives of this compound may find application as heat-resistant energetic materials . These materials are valuable in various industries, including aerospace and defense, for their stability at high temperatures.
Kinase Involvement in Cell Cycle Control
The compound is involved in the control of the cell cycle, being essential for meiosis and dispensable for mitosis . This application is crucial in cancer research, where the regulation of cell division is a key therapeutic target.
Wirkmechanismus
Target of Action
The primary targets of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide are the Discoidin Domain Receptors (DDRs) . These receptors are potential targets in anti-fibrosis treatment .
Mode of Action
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide interacts with its targets, the DDRs, by inhibiting their activities . This inhibition is achieved by averting some fibrosis-unrelated kinases, such as RET, AXL, and ALK .
Pharmacokinetics
The compound has demonstrated good pharmacokinetic properties . .
Result of Action
The result of the action of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide is the inhibition of DDR1/2 activities, which leads to reliable in vivo anti-fibrosis efficacy .
Eigenschaften
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8(11)4-3-7-5-12-13-9(7)6-1-2-6/h5-6H,1-4H2,(H3,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYDTXNYPBPCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



